3-Bromobenzyl-(2-chlorophenyl)ether
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Overview
Description
3-Bromobenzyl-(2-chlorophenyl)ether is an organic compound with the molecular formula C13H10BrClO It is a derivative of benzyl ether, where the benzyl group is substituted with a bromine atom at the 3-position and the phenyl group is substituted with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(2-chlorophenyl)ether can be achieved through several methods. One common approach involves the reaction of 3-bromobenzyl alcohol with 2-chlorophenol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzyl alcohol+2-ChlorophenolK2CO3,DMFthis compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(2-chlorophenyl)ether can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.
Major Products
Nucleophilic substitution: Formation of substituted ethers or amines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
3-Bromobenzyl-(2-chlorophenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(2-chlorophenyl)ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl-(2-fluorophenyl)ether: Similar structure but with a fluorine atom instead of chlorine.
3-Bromobenzyl-(2-methylphenyl)ether: Similar structure but with a methyl group instead of chlorine.
3-Bromobenzyl-(2-nitrophenyl)ether: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-Bromobenzyl-(2-chlorophenyl)ether is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-[(2-chlorophenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTFHCPPTAJFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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